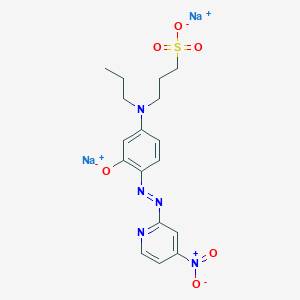
tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H27NO4. It is a piperidine derivative that features a tert-butyl ester group and an ethoxy-substituted oxopropyl side chain. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Addition of the Ethoxy-Substituted Oxopropyl Side Chain: The ethoxy-substituted oxopropyl side chain is added through nucleophilic substitution reactions, often involving ethyl chloroformate and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy-substituted oxopropyl side chain.
Reduction: Reduction reactions can target the carbonyl group in the oxopropyl side chain, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: Substituted piperidine derivatives are the major products.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules.
Protecting Group: The tert-butyl ester group can serve as a protecting group for carboxylic acids during multi-step synthesis.
Biology and Medicine
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.
Biological Studies: The compound can be used to study the biological activity of piperidine derivatives.
Industry
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ethoxy-substituted oxopropyl side chain may enhance the compound’s binding affinity and specificity. The tert-butyl ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
- tert-Butyl (3S)-3-(4-aminophenyl)piperidine-1-carboxylate
Uniqueness
- Structural Features : The presence of the ethoxy-substituted oxopropyl side chain distinguishes it from similar compounds.
- Reactivity : The compound’s unique reactivity profile, particularly in oxidation and reduction reactions, sets it apart.
- Applications : Its specific applications in pharmaceutical research and material science highlight its versatility.
Properties
IUPAC Name |
tert-butyl 4-(3-ethoxy-2-methyl-3-oxopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-6-20-14(18)12(2)11-13-7-9-17(10-8-13)15(19)21-16(3,4)5/h12-13H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNBCMINFGPAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
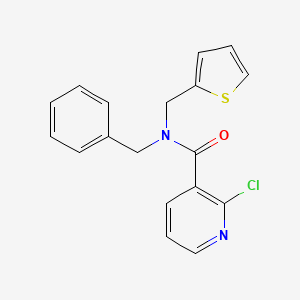
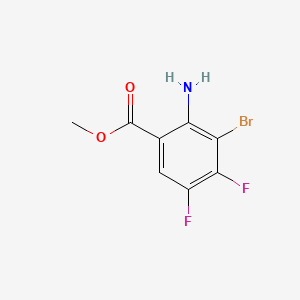
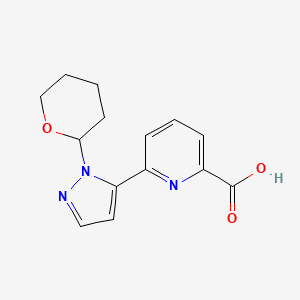
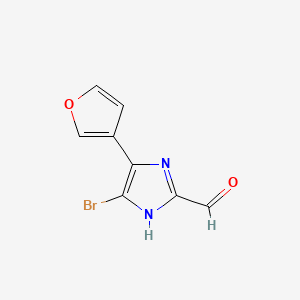
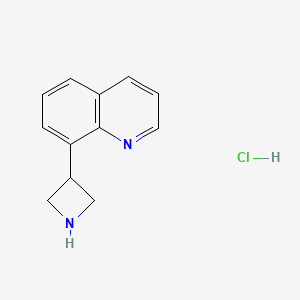
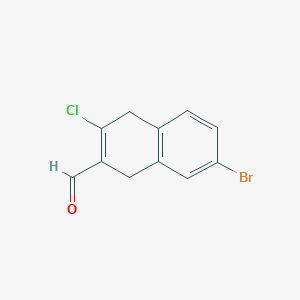
![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)
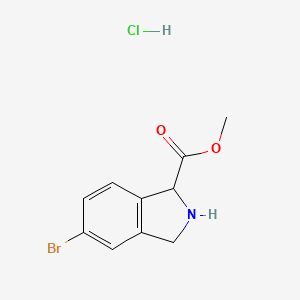
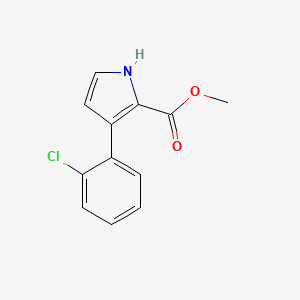
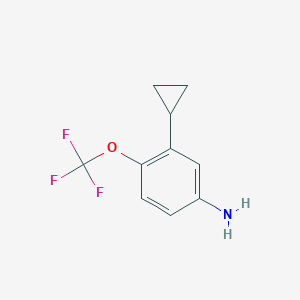
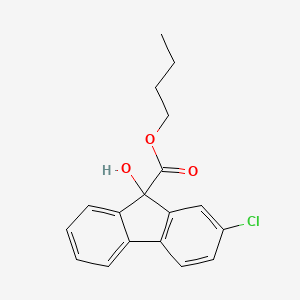
![2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
![2,2,6-Trifluorobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13710337.png)
